molecular formula C9H11N B1590365 3-Cyclopropylaniline CAS No. 485402-64-0

3-Cyclopropylaniline

Cat. No.: B1590365
CAS No.: 485402-64-0
M. Wt: 133.19 g/mol
InChI Key: LKJYNYKTZLTHJN-UHFFFAOYSA-N
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Description

3-Cyclopropylaniline is an organic compound with the molecular formula C9H11N It consists of a cyclopropyl group attached to the third position of an aniline ring

Scientific Research Applications

3-Cyclopropylaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclic compounds through annulation reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

It has been shown to be especially susceptible to single-electron oxidation by excited triplet-state photosensitizers , suggesting that these photosensitizers could be potential targets.

Mode of Action

3-Cyclopropylaniline interacts with its targets through a process known as single-electron oxidation . This process involves the transfer of one electron from an electron donor (in this case, this compound) to an electron acceptor (the photosensitizer). Following this initial oxidation, this compound is known to undergo spontaneous, irreversible cyclopropyl ring-opening .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the generation of radical cations through single-electron oxidation, followed by a spontaneous, irreversible cyclopropyl ring-opening . This process can potentially lead to various downstream effects, including oxidative stress and cellular damage.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of antioxidant moieties in the environment can lead to radical cation quenching, which can underestimate the rate of oxidation of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylaniline typically involves the cyclopropylation of aniline derivatives. One common method is the Suzuki-Miyaura coupling, which involves the reaction of cyclopropylboronic acid with a halogenated aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl-substituted quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Cyclopropyl-substituted quinones.

    Reduction: Cyclopropyl-substituted anilines.

    Substitution: Various substituted anilines depending on the reagents used.

Comparison with Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the aromatic ring.

    Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring but lacks the amine group.

    Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol moiety.

Uniqueness: 3-Cyclopropylaniline is unique due to the presence of both the cyclopropyl group and the aniline ring. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

3-cyclopropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJYNYKTZLTHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476189
Record name 3-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485402-64-0
Record name 3-Cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Stir the mixture of 3-bromoaniline (400 mg, 2.35 mmol), cyclopropylboronic acid (240 mg, 2.79 mmol), tetrakis(triphenylphosphine)palladium(0) (140 mg, 0.12 mmol), cesium carbonate (1.5 g, 4.60 mmol) in dioxane (5 mL) and water (0.3 mL) under nitrogen atmosphere for 17 hrs at 100° C. Cool the reaction to room temperature, filter and concentrate the filtrate under reduced pressure. Purify by flash chromatography (silica gel, EtOAc:PE=3:7) to afford the title compound (120 mg, 38.8%). MS: (M+1): 134.0.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
catalyst
Reaction Step One
Yield
38.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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